Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure
941685-08-1 structure
Nombre del producto:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Número CAS:941685-08-1
MF:C13H19BrN2OSi
Megavatios:327.292263269424
MDL:MFCD15529217
CID:835092
PubChem ID:57477561

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Propiedades químicas y físicas

Nombre e identificación

    • 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
    • 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
    • 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
    • 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • AS-83403
    • DRANOGPOHXHUQP-UHFFFAOYSA-N
    • 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
    • E80835
    • EN300-205620
    • 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
    • SCHEMBL101528
    • SB13963
    • DA-21462
    • 941685-08-1
    • 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
    • CS-0004649
    • 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • A1-13223
    • 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD15529217
    • Renchi: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
    • Clave inchi: DRANOGPOHXHUQP-UHFFFAOYSA-N
    • Sonrisas: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C

Atributos calculados

  • Calidad precisa: 326.04500g/mol
  • Masa isotópica única: 326.04500g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 272
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 27Ų

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-250MG
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
250MG
¥ 1,386.00 2023-04-12
Chemenu
CM333349-1g
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%+
1g
$769 2024-07-19
Enamine
EN300-205620-10.0g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
10.0g
$1970.0 2023-02-22
eNovation Chemicals LLC
Y1237177-1g
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
941685-08-1 95%
1g
$775 2024-06-06
Chemenu
CM333349-250mg
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%+
250mg
$377 2024-07-19
eNovation Chemicals LLC
Y1237177-100mg
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
941685-08-1 95%
100mg
$250 2024-06-06
Enamine
EN300-205620-2.5g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
2.5g
$863.0 2023-09-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-500MG
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
500MG
¥ 2,310.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-10G
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
10g
¥ 17,292.00 2023-04-12
Enamine
EN300-205620-0.25g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
0.25g
$357.0 2023-09-16

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
Referencia
Collagen 1 translation inhibitors and methods of use
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt; 72 h, rt
Referencia
Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy
, United Kingdom, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
Referencia
Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ;  rt
Referencia
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Referencia
Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
Referencia
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 0.5 h, cooled
1.2 1 h, rt
Referencia
2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor
, China, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Referencia
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes
Garry, Olivia L.; Heilmann, Michael; Chen, Jingjia; Liang, Yufan; Zhang, Xiaheng ; et al, Journal of the American Chemical Society, 2023, 145(5), 3092-3100

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Referencia
Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 4 h, 0 °C
Referencia
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
Referencia
Preparation of azetidine derivatives for treating JAK-related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
Referencia
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
Referencia
Preparation of Nek7 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 4 h, 0 °C
Referencia
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  10 °C; 2 h, 10 °C
Referencia
Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, rt; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
Referencia
Pyrazoles as casein kinase 1 delta modulators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
Referencia
Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
Referencia
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
Rapid access to 2-substituted bicyclo[1.1.1]pentanes
Garry, Olivia L.; Heilmann, Michael; Chen, Jingjia; Liang, Yufan; Zhang, Xiaheng; et al, ChemRxiv, 2022, 1, 1-8

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: 1H-Pyrrole ,  Sodium hydride Solvents: Dimethylformamide ;  2 min, 0 °C; 5 min, 0 °C → rt; 0 °C
1.2 Solvents: Dimethylformamide ;  2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
Referencia
Heterocycles as factor XIIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
A1095033
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):208.0/346.0/707.0